

# Technical Guide: ROCK-IN-D2 Chemical Characterization and Experimental Application

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## Compound of Interest

Compound Name:	ROCK-IN-D2
CAS No.:	1219721-78-4
Cat. No.:	B610547

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## Executive Summary

**ROCK-IN-D2** (CAS: 1219721-78-4) is a potent, selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK).<sup>[1][2]</sup> Unlike the ubiquitous Y-27632, which is often used as a general reference inhibitor, **ROCK-IN-D2** utilizes a distinct urea-based scaffold decorated with a pyrazole moiety and a solubilizing amine tail. This guide provides a definitive structural analysis, physicochemical properties, and validated experimental protocols for its application in signal transduction research and drug development.

## Part 1: Chemical Identity & Structural Analysis<sup>[3]</sup> Physicochemical Specifications

The following data establishes the baseline identity for **ROCK-IN-D2**.<sup>[1][3][4]</sup> Researchers must verify these parameters upon receipt of the compound to ensure batch integrity.

Parameter	Specification
Common Name	ROCK-IN-D2
CAS Registry Number	1219721-78-4
IUPAC Name	1-Benzyl-3-[2-[[2-(dimethylamino)ethyl]-methylamino]-4-(1H-pyrazol-4-yl)phenyl]urea
Molecular Formula	C <sub>22</sub> H <sub>28</sub> N <sub>6</sub> O
Molecular Weight	392.50 g/mol
SMILES	<chem>CN(C)CCN(C)C1=C(C=CC(=C1)C2=CN=C2)NC(=O)NCC3=CC=CC=C3</chem>
Solubility	DMSO: ≥ 50 mg/mL (127.39 mM); Ethanol: ≥ 30 mg/mL
Appearance	Solid (typically off-white to pale yellow powder)

## Structural Pharmacophore Analysis

**ROCK-IN-D2** derives its potency from a specific arrangement of functional groups designed to interact with the ATP-binding pocket of the ROCK kinase domain.

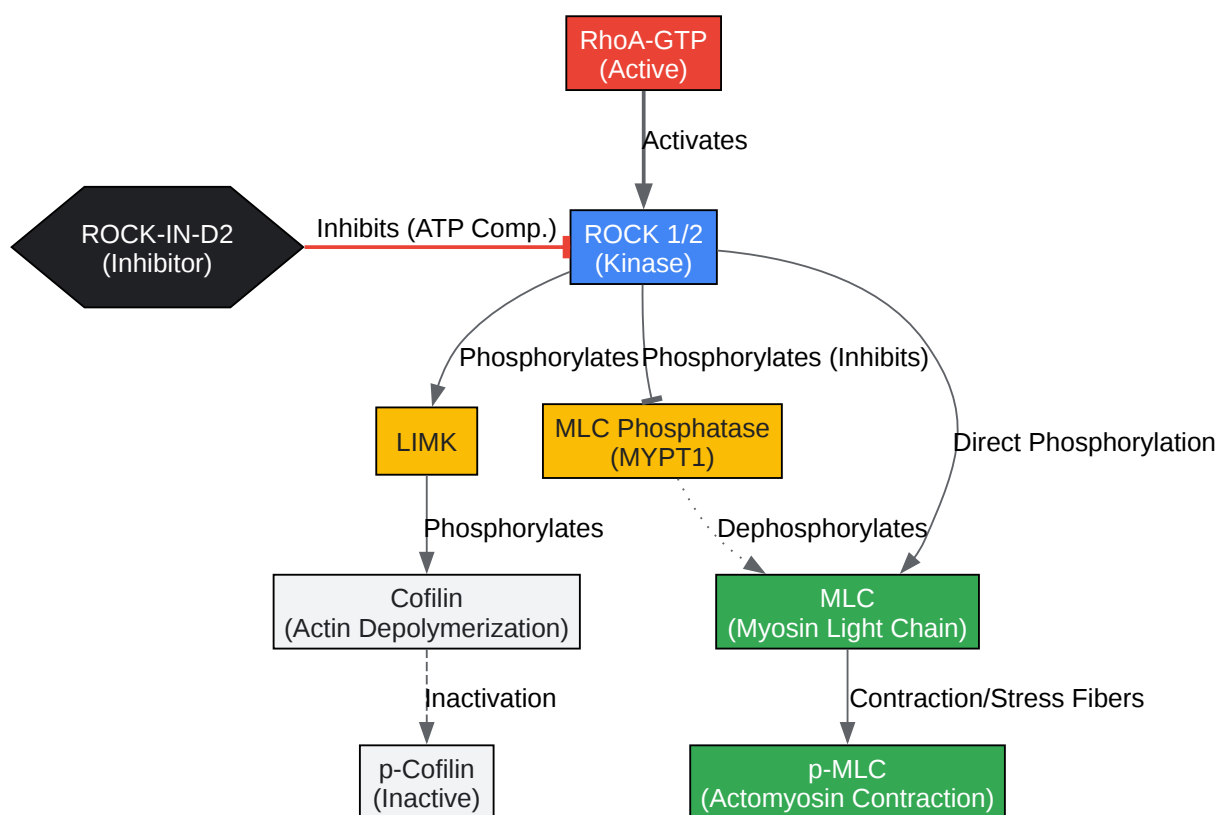
- **Urea Linker:** Acts as the central scaffold, facilitating hydrogen bonding with the hinge region or adjacent residues (typically Asp/Glu) within the kinase cleft.
- **Pyrazole Moiety:** A classic "hinge binder" in kinase medicinal chemistry. It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase backbone.
- **Benzyl Group:** Provides hydrophobic bulk, likely occupying the hydrophobic pocket II (back pocket) to confer selectivity over other AGC kinases.
- **Dimethylamino-ethyl Tail:** A solubilizing group that may also interact with the ribose-binding area or solvent-exposed regions, improving cell permeability.

## Part 2: Mechanism of Action & Signaling Pathway

**ROCK-IN-D2** functions by competitively binding to the ATP pocket of ROCK1 and ROCK2 isoforms. By preventing ATP hydrolysis, it blocks the phosphorylation of downstream effectors, primarily Myosin Light Chain (MLC) and LIM Kinase (LIMK).

## Pathway Visualization

The following diagram illustrates the specific intervention point of **ROCK-IN-D2** within the RhoA cytoskeletal regulation pathway.



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Caption: Figure 1. Mechanism of **ROCK-IN-D2** intervention in the RhoA/ROCK signaling cascade, preventing actomyosin contraction and actin stabilization.

## Part 3: Experimental Protocols

### Reconstitution & Storage (Self-Validating System)

To ensure reproducibility, stock solutions must be prepared gravimetrically rather than volumetrically to account for powder displacement.

Protocol:

- Calculate: For a 10 mM stock, weigh  
  
mg of **ROCK-IN-D2**.
  - Volume of DMSO (  
  
) =  
  
.
- Dissolve: Add high-grade DMSO (anhydrous). Vortex for 30 seconds.
- Aliquot: Dispense into light-protective amber tubes (20-50 aliquots) to avoid freeze-thaw cycles.
- Storage: Store at -80°C (stable for 1 year) or -20°C (stable for 6 months).
- Validation: Before use, inspect for precipitation. If precipitate acts, sonicate at 37°C for 5 minutes.

## In Vitro Kinase Inhibition Assay

Objective: Determine IC50 values for ROCK1 vs. ROCK2.

Materials:

- Recombinant human ROCK1 and ROCK2.

- Substrate: S6K substrate peptide (KRRRLASLR).
- ATP (at  
apparent, typically 10-50  
).
- **ROCK-IN-D2** (Serial dilutions: 0.1 nM to 10  
).

#### Workflow:

- Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT.
- Incubation: Mix Enzyme + Inhibitor (**ROCK-IN-D2**) in buffer. Incubate 20 min at Room Temp (RT).
- Reaction Start: Add ATP + Substrate.
- Reaction Stop: After 40 min, stop reaction (method depends on detection: ADP-Glo, radiometric <sup>33</sup>P-ATP, or mobility shift).
- Data Analysis: Fit data to a sigmoidal dose-response curve (variable slope).
  - Self-Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Y-27632) IC<sub>50</sub> should be ~140-220 nM to validate assay sensitivity.

## Cellular Activity Assay (Western Blotting)

Objective: Confirm cellular target engagement by monitoring phosphorylation of MYPT1 or MLC2.

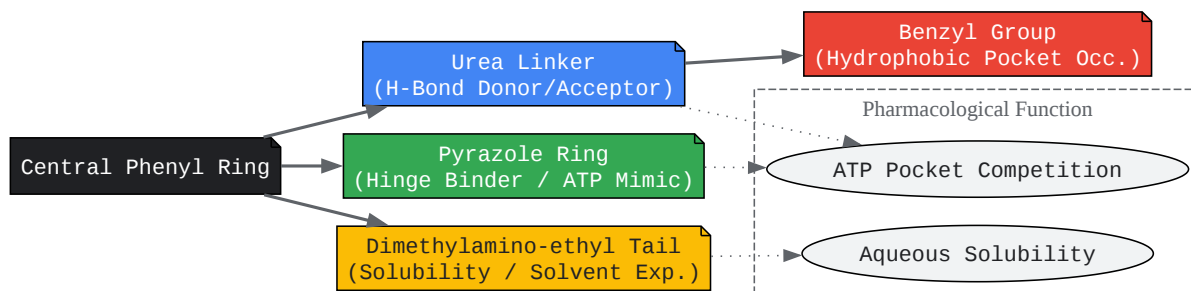
#### Protocol:

- Cell Culture: Seed HeLa or NIH3T3 cells to 70% confluence.

- Treatment: Treat cells with **ROCK-IN-D2** (1, 5, 10) for 1-4 hours.
  - Control: DMSO vehicle only.
  - Positive Control: Y-27632 (10).
- Stimulation (Optional): If basal ROCK activity is low, stimulate with Lysophosphatidic acid (LPA) or Thrombin for 10 min post-inhibitor incubation.
- Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical).
- Detection: Western blot for:
  - p-MYPT1 (Thr696) (Primary readout for ROCK activity).
  - p-MLC2 (Ser19).
  - Total MYPT1/MLC2 (Loading control).
- Interpretation: A dose-dependent decrease in p-MYPT1/p-MLC2 confirms cellular penetrance and ROCK inhibition.

## Part 4: Logical Synthesis of Structural Data

The following diagram maps the chemical structure components to their functional roles, aiding in SAR (Structure-Activity Relationship) understanding.



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Caption: Figure 2. Pharmacophore decomposition of **ROCK-IN-D2**, highlighting the functional role of each chemical moiety.

## References

- PubChem.Compound Summary for CID 45380564 (**ROCK-IN-D2**). National Center for Biotechnology Information. Retrieved from [[Link](#)]

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## Sources

- 1. 6-Gingerol [CAS: 23513-14-6] [glixxlabs.com](http://glixxlabs.com) High quality biochemicals supplier [[glixxlabs.com](http://glixxlabs.com)]
- 2. [targetmol.cn](http://targetmol.cn) [[targetmol.cn](http://targetmol.cn)]
- 3. [medchemexpress.com](http://medchemexpress.com) [[medchemexpress.com](http://medchemexpress.com)]
- 4. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]

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